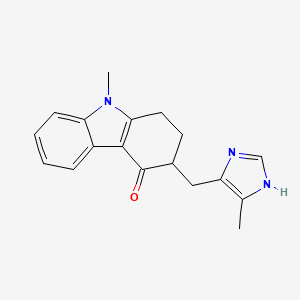
GR 67330
Cat. No. B1204428
Key on ui cas rn:
116684-93-6
M. Wt: 293.4 g/mol
InChI Key: ZRIRTEMBXFFOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04822881
Procedure details


A solution of 1,2,3,9-tetrahydro-9-methyl-3-[[5-methyl(triphenylmethyl)-1H-imidazol-4-yl]methyl]carbazol-4-one (268 mg) in a mixture of glacial acetic acid (5 ml), THF (5 ml), and water (5 ml) was heated at 100°-110° for 8 h. After cooling, 2N sodium hydroxide solution (50 ml) was added and the resulting suspension was extracted with dichloromethane (2×50 ml). The combined, dried organic extracts were concentrated to give a foam which was purified by FCC eluting with System A (100:8:1) to give the title compound (114 mg) as a solid. The 1H-n.m.r. and t.l.c. of this material were consistent with those obtained for the product of Example 8.
Name
1,2,3,9-tetrahydro-9-methyl-3-[[5-methyl(triphenylmethyl)-1H-imidazol-4-yl]methyl]carbazol-4-one
Quantity
268 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][C:16]3[N:17]=[CH:18][N:19](C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[C:20]=3[CH3:21])[C:10](=[O:41])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.C(O)(=O)C.C1COCC1.[OH-].[Na+]>O>[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][C:16]3[N:17]=[CH:18][NH:19][C:20]=3[CH3:21])[C:10](=[O:41])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:3.4|
|
Inputs


Step One
|
Name
|
1,2,3,9-tetrahydro-9-methyl-3-[[5-methyl(triphenylmethyl)-1H-imidazol-4-yl]methyl]carbazol-4-one
|
|
Quantity
|
268 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 100°-110° for 8 h
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting suspension was extracted with dichloromethane (2×50 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
dried organic extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a foam which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by FCC
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with System A (100:8:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CNC1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 114 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
